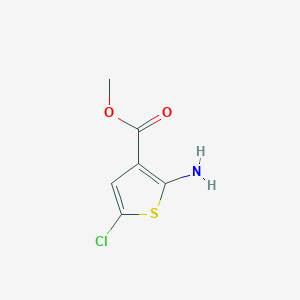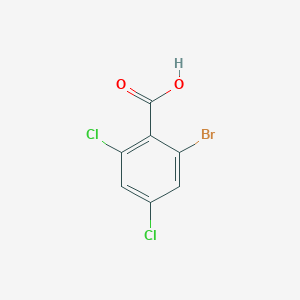
Methyl 2-amino-5-chlorothiophene-3-carboxylate
Overview
Description
“Methyl 2-amino-5-chlorothiophene-3-carboxylate” is a chemical compound with the CAS Number: 55503-06-5 . It has a molecular weight of 191.64 and its IUPAC name is methyl 2-amino-5-chloro-3-thiophenecarboxylate . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-amino-5-chlorothiophene-3-carboxylate” is a solid at room temperature . The predicted boiling point is 298.3±35.0 °C and the predicted density is 1.462±0.06 g/cm3 . The predicted pKa value is -0.33±0.10 .Scientific Research Applications
Methyl 2-amino-5-chlorothiophene-3-carboxylate: A Comprehensive Analysis: Methyl 2-amino-5-chlorothiophene-3-carboxylate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis focusing on six unique applications:
Material Science: Organic Semiconductors
Thiophene derivatives are integral in the development of organic semiconductors. Methyl 2-amino-5-chlorothiophene-3-carboxylate could be used to synthesize polythiophenes, which are essential for creating flexible, lightweight, and efficient organic semiconductors .
Pharmaceutical Research: Antimicrobial Agents
In the medical field, thiophene derivatives exhibit antimicrobial properties. This compound could serve as a precursor in the synthesis of drugs aimed at combating microbial infections .
Anti-inflammatory and Analgesic Medications
Thiophene compounds have shown analgesic and anti-inflammatory effects. Methyl 2-amino-5-chlorothiophene-3-carboxylate may contribute to the development of new pain relief and anti-inflammatory drugs .
Antihypertensive Drugs
Some thiophene derivatives are known to possess antihypertensive activities. This compound could be explored for its potential use in treating high blood pressure conditions .
Antitumor Activity
Thiophene derivatives have been investigated for their antitumor properties. Methyl 2-amino-5-chlorothiophene-3-carboxylate might be valuable in synthesizing novel compounds for cancer research .
Corrosion Inhibitors
In industrial applications, thiophene derivatives can act as corrosion inhibitors for metals. This compound could be used to develop new materials that protect metals from corrosion .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules play a significant role in fabricating OLEDs. Methyl 2-amino-5-chlorothiophene-3-carboxylate could be utilized in creating advanced OLED materials .
Solar Cells
Polythiophenes derived from thiophene compounds are used in solar cells. This compound’s derivatives could enhance the efficiency and stability of photovoltaic devices .
Each application area presents a unique opportunity for scientific exploration and innovation using Methyl 2-amino-5-chlorothiophene-3-carboxylate as a starting point or intermediate.
For further detailed information on each application, additional research and experimentation would be necessary to explore the full potential of this compound.
Recent strategies in the synthesis of thiophene derivatives - Springer Thiophene | Formula, Properties & Application Therapeutic importance of synthetic thiophene - BMC Chemistry
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-amino-5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOAQRKBHOHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529081 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
CAS RN |
55503-06-5 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)

![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)



